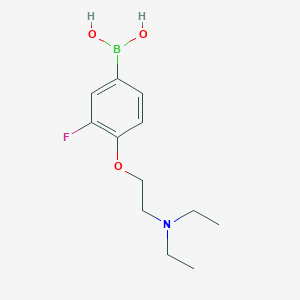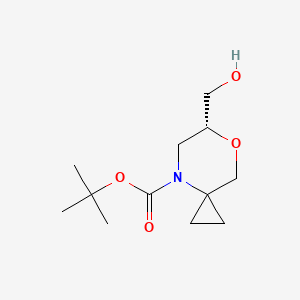
(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Descripción general
Descripción
1-(2-Chloropyridin-3-yl)methyl-1H-1,2,3-triazol-4-ylmethanol (CPMT) is an organic compound with a wide range of applications in various scientific fields. CPMT is a versatile and multifunctional molecule with a wide array of potential uses, including as a reagent, a catalyst, and an inhibitor. CPMT is a hybrid molecule that combines the properties of a heterocyclic pyridinium moiety with a 1,2,3-triazol-4-yl moiety, giving it unique properties that make it suitable for a variety of applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The synthesis of similar triazole compounds and their structural characterization has been a significant area of research. For instance, Dong and Huo (2009) synthesized bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol and studied its crystal structure using X-ray diffraction crystallography, highlighting the importance of such structures in scientific research (Dong & Huo, 2009).
Medicinal Chemistry and Drug Design
- In medicinal chemistry, compounds with triazole structures are often explored for their potential therapeutic applications. For example, Jungheim et al. (2006) utilized pyridine metallation chemistry to synthesize triazole-based NK-1 antagonists, demonstrating the relevance of triazole derivatives in drug design (Jungheim et al., 2006).
Organometallic Chemistry
- Anderson et al. (2013) conducted a comprehensive study on fac-Re(CO)3Cl complexes of inverse pyridyl-1,2,3-triazole, which included synthesis, spectroscopic analysis, and computational study. This research highlights the application of triazole derivatives in the field of organometallic chemistry (Anderson et al., 2013).
Corrosion Inhibition
- Ma et al. (2017) investigated triazole derivatives as corrosion inhibitors for mild steel in acidic medium. Their study showed that these compounds can effectively protect metal surfaces, indicating their utility in industrial applications (Ma et al., 2017).
Material Science
- Holla et al. (2006) synthesized and characterized triazolothiadiazines and triazolothiadiazoles containing 6‐chloropyridin‐3‐yl methyl moiety. These compounds were screened for their antibacterial and insecticidal activities, showcasing the diverse applications of triazole compounds in materials science (Holla et al., 2006).
Photodegradation Studies
- Nag and Dureja (1997) conducted photodegradation studies of the azole fungicide triadimefon, demonstrating the environmental aspects of triazole derivatives in understanding the stability and breakdown of agrochemicals (Nag & Dureja, 1997).
Catalysis
- Ozcubukcu et al. (2009) developed a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure for Huisgen 1,3-dipolar cycloadditions, illustrating the catalytic potential of triazole compounds (Ozcubukcu et al., 2009).
Propiedades
IUPAC Name |
[1-[(2-chloropyridin-3-yl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-9-7(2-1-3-11-9)4-14-5-8(6-15)12-13-14/h1-3,5,15H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUFUPAFGDPOTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458572.png)
![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)




![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)




![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)
![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)